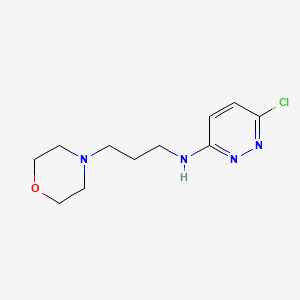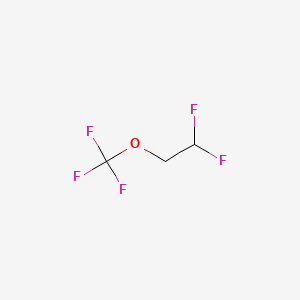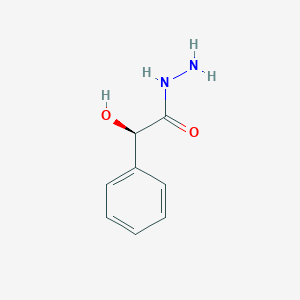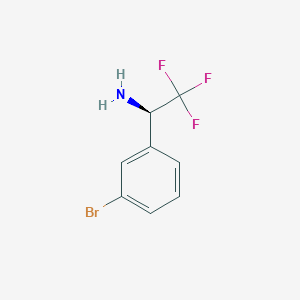![molecular formula C13H10N2 B3043370 7-Phenylimidazo[1,2-a]pyridine CAS No. 85102-27-8](/img/structure/B3043370.png)
7-Phenylimidazo[1,2-a]pyridine
Vue d'ensemble
Description
7-Phenylimidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds. These compounds have gained interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One such method is the one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines from acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions, which results in excellent yields ranging from 72% to 89% . This method is advantageous due to its simplicity and high efficiency.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a phenyl group attached to the imidazo[1,2-a]pyridine core. The variations in the substituents on the phenyl ring and the imidazo[1,2-a]pyridine core can significantly influence the biological activity of these compounds .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, which allow for the introduction of different functional groups. These reactions can be utilized to synthesize a wide range of compounds with potential biological activities. For instance, the synthesis of 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine scaffolds involves a sequential coupling of N-tosylhydrazones with imidazopyridines and reductive Cadogan annulation .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aromatic rings. These properties are crucial for determining the compound's suitability for pharmaceutical applications. For example, the antiinflammatory activity of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives was evaluated, and the most active compound was identified as 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid .
Applications De Recherche Scientifique
Breast Cancer Chemotherapy
A novel series of selenylated imidazo[1,2-a]pyridines, including derivatives of 7-phenylimidazo[1,2-a]pyridine, have shown promise in breast cancer chemotherapy. These compounds demonstrated high cytotoxicity against MCF-7 breast cancer cells and caused a decrease in the number of cells in the G2/M phase of the cell cycle. They were found to intercalate into DNA, leading to DNA cleavage in cells, and induced cell death by apoptosis, suggesting potential as antiproliferative agents in breast cancer treatment (Almeida et al., 2018).
Anti-inflammatory and Analgesic Activity
2-Phenylimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds showed notable effects in reducing inflammation and pain, with 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid identified as the most active compound in this series (Di Chiacchio et al., 1998).
Fluorescent Properties
Imidazo[1,2-a]pyridine-based compounds, including 2-phenylimidazo[1,2-a]pyridine derivatives, have been studied for their fluorescent properties. These compounds are important for their potential applications as fluorescent organic compounds in various fields, including biomarkers and photochemical sensors (Tomoda et al., 1999).
Synthesis Methods
Efficient one-pot synthesis methods for 2-phenylimidazo[1,2-α]pyridines have been developed. These methods produce 2-phenylimidazo[1,2-α]pyridines in excellent yields, indicating a practical and efficient approach for the preparation of these compounds, which could be useful in various research and industrial applications (Le et al., 2012).
Binding Affinity for Benzodiazepine Receptors
2-Phenylimidazo[1,2-alpha]pyridine derivatives have been studied for their affinity for both central and peripheral benzodiazepine receptors. These compounds showed high affinity and selectivity depending on their structural variations, suggesting their potential as ligands for benzodiazepine receptors, which could be useful in the development of therapeutic agents (Trapani et al., 1997).
Medicinal Chemistry Applications
The synthesis and characterization of 2-phenylimidazo[1,2-a]pyridine have been demonstrated, highlighting its potential as a privileged structure in medicinal chemistry. This compound's features make it suitable for in-depth discussions in medicinal and pharmaceutical research (Santaniello et al., 2017).
Mécanisme D'action
Target of Action
7-Phenylimidazo[1,2-a]pyridine is a compound that targets essential, conserved cellular processes . It has been found to have significant activity against kinetoplastid parasites .
Mode of Action
The mode of action of this compound is complex and multifaceted. It has been shown to have distinct mechanisms of action depending on its structure . For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions, suggesting that it acts by disrupting mitochondria . On the other hand, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine acted as a DNA poison, causing damage to the nuclear DNA and inducing mutagenesis .
Biochemical Pathways
It has been suggested that it may interfere with electron transport and mitochondrial functions, leading to mitochondrial fragmentation . It may also cause damage to nuclear DNA, potentially affecting DNA replication and transcription processes .
Pharmacokinetics
It is known that the compound’s activity can be influenced by the presence of electron-withdrawing substituents at the 2-position of the imidazo[1,2-a]pyridine structure .
Result of Action
The result of this compound’s action can vary depending on its specific structure and the cellular context. For example, it can cause mitochondrial fragmentation, leading to cellular toxicity . It can also damage nuclear DNA, potentially leading to mutations and altered gene expression . In some contexts, these effects could contribute to its activity against kinetoplastid parasites .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the compound’s reactivity . Additionally, the compound’s activity can be influenced by the presence of electron-withdrawing substituents at the 2-position of the imidazo[1,2-a]pyridine structure
Analyse Biochimique
Biochemical Properties
The biochemical properties of 7-Phenylimidazo[1,2-a]pyridine are largely determined by its interactions with various biomolecules. It undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the reactive intermediate, the heteroaryl nitrenium ion, which is implicated in DNA damage and genotoxicity .
Cellular Effects
This compound has been shown to have distinct effects on different types of cells. For instance, it was found to inhibit the growth of B. bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner . Additionally, it has been shown to induce gene expression changes in JAK/STAT and MAPK pathways related to inflammation, diabetes, and cancer .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been shown to undergo radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to have a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the reactive intermediate, the heteroaryl nitrenium ion .
Propriétés
IUPAC Name |
7-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-11(5-3-1)12-6-8-15-9-7-14-13(15)10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQCHWTUIBLKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=CN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1,3-dioxolan-2-yl)propan-1-one](/img/structure/B3043297.png)






![1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane](/img/structure/B3043306.png)

